Cas no 2228620-43-5 (4,4,4-trifluoro-3-(furan-3-yl)butanoic acid)

4,4,4-trifluoro-3-(furan-3-yl)butanoic acid 化学的及び物理的性質
名前と識別子
-
- 4,4,4-trifluoro-3-(furan-3-yl)butanoic acid
- 2228620-43-5
- EN300-1928572
-
- インチ: 1S/C8H7F3O3/c9-8(10,11)6(3-7(12)13)5-1-2-14-4-5/h1-2,4,6H,3H2,(H,12,13)
- InChIKey: WMFMIBGKFGTREG-UHFFFAOYSA-N
- ほほえんだ: FC(C(C1=COC=C1)CC(=O)O)(F)F
計算された属性
- せいみつぶんしりょう: 208.03472857g/mol
- どういたいしつりょう: 208.03472857g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 14
- 回転可能化学結合数: 3
- 複雑さ: 214
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.7
- トポロジー分子極性表面積: 50.4Ų
4,4,4-trifluoro-3-(furan-3-yl)butanoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1928572-1.0g |
4,4,4-trifluoro-3-(furan-3-yl)butanoic acid |
2228620-43-5 | 1g |
$1500.0 | 2023-05-31 | ||
Enamine | EN300-1928572-10.0g |
4,4,4-trifluoro-3-(furan-3-yl)butanoic acid |
2228620-43-5 | 10g |
$6450.0 | 2023-05-31 | ||
Enamine | EN300-1928572-10g |
4,4,4-trifluoro-3-(furan-3-yl)butanoic acid |
2228620-43-5 | 10g |
$6450.0 | 2023-09-17 | ||
Enamine | EN300-1928572-5g |
4,4,4-trifluoro-3-(furan-3-yl)butanoic acid |
2228620-43-5 | 5g |
$4349.0 | 2023-09-17 | ||
Enamine | EN300-1928572-0.1g |
4,4,4-trifluoro-3-(furan-3-yl)butanoic acid |
2228620-43-5 | 0.1g |
$1320.0 | 2023-09-17 | ||
Enamine | EN300-1928572-0.5g |
4,4,4-trifluoro-3-(furan-3-yl)butanoic acid |
2228620-43-5 | 0.5g |
$1440.0 | 2023-09-17 | ||
Enamine | EN300-1928572-0.05g |
4,4,4-trifluoro-3-(furan-3-yl)butanoic acid |
2228620-43-5 | 0.05g |
$1261.0 | 2023-09-17 | ||
Enamine | EN300-1928572-1g |
4,4,4-trifluoro-3-(furan-3-yl)butanoic acid |
2228620-43-5 | 1g |
$1500.0 | 2023-09-17 | ||
Enamine | EN300-1928572-2.5g |
4,4,4-trifluoro-3-(furan-3-yl)butanoic acid |
2228620-43-5 | 2.5g |
$2940.0 | 2023-09-17 | ||
Enamine | EN300-1928572-0.25g |
4,4,4-trifluoro-3-(furan-3-yl)butanoic acid |
2228620-43-5 | 0.25g |
$1381.0 | 2023-09-17 |
4,4,4-trifluoro-3-(furan-3-yl)butanoic acid 関連文献
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Ziwei Li,Fan Yang,Di Wu,Yanhong Liu,Yang Gao,Haichen Lian,Hongxin Zhang,Zhibin Yin,Aiguo Wu,Leyong Zeng Nanoscale, 2020,12, 22173-22184
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David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798
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Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226
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Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
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Bruno C. Batista,Elton Sitta,Markus Eiswirth,Hamilton Varela Phys. Chem. Chem. Phys., 2008,10, 6686-6692
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Liang Li,Binghan Wu,Gengnan Li,Yongsheng Li RSC Adv., 2016,6, 28904-28911
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8. Boronic acid liposomes for cellular delivery and content release driven by carbohydrate binding†‡Xiaoyu Zhang,Daiane S. Alves,Jinchao Lou,Shelby D. Hill,Francisco N. Barrera,Michael D. Best Chem. Commun., 2018,54, 6169-6172
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Dmitry V. Uborsky,Dmitry Y. Mladentsev,Bogdan A. Guzeev,Ilya S. Borisov,Antonio Vittoria,Christian Ehm,Roberta Cipullo,Coen Hendriksen,Nic Friederichs,Vincenzo Busico,Alexander Z. Voskoboynikov Dalton Trans., 2020,49, 3015-3025
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Lukasz Szatkowski,Agnieszka Dybala-Defratyka,Charlie Batarseh,Jochanan Blum,Ludwik Halicz,Faina Gelman New J. Chem., 2013,37, 2241-2244
4,4,4-trifluoro-3-(furan-3-yl)butanoic acidに関する追加情報
Comprehensive Overview of 4,4,4-Trifluoro-3-(furan-3-yl)butanoic Acid (CAS No. 2228620-43-5)
4,4,4-Trifluoro-3-(furan-3-yl)butanoic acid (CAS No. 2228620-43-5) is a fluorinated organic compound with significant potential in pharmaceutical and agrochemical applications. Its unique structure, combining a furan ring with a trifluoromethyl group, makes it a valuable intermediate in synthetic chemistry. Researchers and industries are increasingly interested in this compound due to its versatile reactivity and potential role in drug discovery, particularly in the development of bioactive molecules and small-molecule inhibitors.
The compound's CAS number 2228620-43-5 is a critical identifier for regulatory and commercial purposes, ensuring precise tracking in global chemical databases. Its IUPAC name, 4,4,4-trifluoro-3-(furan-3-yl)butanoic acid, reflects its molecular architecture, which includes a carboxylic acid functional group. This feature enhances its solubility in polar solvents, making it suitable for various organic synthesis workflows. Recent studies highlight its utility in medicinal chemistry, where fluorinated compounds are prized for their metabolic stability and bioavailability.
In the context of green chemistry, 4,4,4-trifluoro-3-(furan-3-yl)butanoic acid has garnered attention for its potential to reduce environmental impact. Fluorinated compounds often exhibit higher efficiency at lower doses, aligning with the principles of sustainable synthesis. This aligns with growing consumer and regulatory demands for eco-friendly chemicals. Additionally, its furan moiety is a common motif in natural product derivatives, further broadening its applicability in biomaterial design.
From a commercial perspective, the demand for CAS 2228620-43-5 is rising due to its role in high-value intermediates. Manufacturers and suppliers are optimizing production processes to meet the needs of pharmaceutical R&D and agrochemical innovation. Analytical techniques such as NMR spectroscopy and HPLC purification are essential for quality control, ensuring compliance with Good Manufacturing Practices (GMP). The compound's stability under standard storage conditions also makes it a reliable choice for long-term research projects.
Emerging trends in AI-driven drug discovery have further amplified interest in 4,4,4-trifluoro-3-(furan-3-yl)butanoic acid. Computational models frequently identify fluorinated scaffolds as promising candidates for targeted therapies, particularly in oncology and neurology. This synergy between computational chemistry and experimental validation underscores the compound's relevance in modern drug development pipelines. Researchers are also exploring its potential in covalent inhibitor design, leveraging the reactivity of its carboxylic acid group.
For laboratories and industrial users, handling 4,4,4-trifluoro-3-(furan-3-yl)butanoic acid requires adherence to standard chemical safety protocols. While not classified as hazardous, proper personal protective equipment (PPE) is recommended during synthesis or formulation. The compound's material safety data sheet (MSDS) provides detailed guidance on storage, handling, and disposal, ensuring compliance with OSHA and REACH regulations.
In summary, 4,4,4-trifluoro-3-(furan-3-yl)butanoic acid (CAS No. 2228620-43-5) represents a compelling case study in the intersection of fluorine chemistry and heterocyclic compounds. Its applications span drug discovery, agrochemicals, and material science, driven by its structural versatility and compatibility with sustainable practices. As research continues to uncover new uses, this compound is poised to remain a focal point in innovative chemical solutions.
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